molecular formula C12H11Cl2NO3 B13950356 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid CAS No. 672300-80-0

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid

Katalognummer: B13950356
CAS-Nummer: 672300-80-0
Molekulargewicht: 288.12 g/mol
InChI-Schlüssel: HULYBUGTENRSMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid is a chemical compound characterized by the presence of a dichlorobenzoyl group attached to a pyrrolidine ring

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with pyrrolidine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and reagents to optimize yield and purity.

Analyse Chemischer Reaktionen

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The dichlorobenzoyl group can undergo substitution reactions with nucleophiles, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The dichlorobenzoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s biological effects. The exact pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dichloro-benzoyl)-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of the target compound.

    Pyrrolidine-2-carboxylic acid: The base structure to which the dichlorobenzoyl group is attached.

    Other substituted benzoyl derivatives: Compounds with similar structures but different substituents, which may exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the dichlorobenzoyl group and the pyrrolidine ring, which imparts distinct chemical and biological characteristics.

Eigenschaften

CAS-Nummer

672300-80-0

Molekularformel

C12H11Cl2NO3

Molekulargewicht

288.12 g/mol

IUPAC-Name

1-(2,6-dichlorobenzoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H11Cl2NO3/c13-7-3-1-4-8(14)10(7)11(16)15-6-2-5-9(15)12(17)18/h1,3-4,9H,2,5-6H2,(H,17,18)

InChI-Schlüssel

HULYBUGTENRSMH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.